(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid
Overview
Description
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic organic compound with a unique structure that consists of a bicyclo[2.2.2]octane framework. This compound is of interest due to its rigid and symmetrical structure, which makes it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of Diels-Alder reactions, which are well-known for constructing bicyclic systems. One common approach is the reaction between cyclohexadiene and maleic anhydride, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-pressure conditions to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its rigid structure.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2S)-Bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects is primarily through its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition or activation of specific enzymes, leading to downstream effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.
6-Oxobicyclo[2.2.2]octane-2-carboxylic acid: Similar structure but with an additional ketone group.
Uniqueness
(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and the absence of additional functional groups, which makes it a versatile scaffold for further functionalization and application in various fields .
Properties
IUPAC Name |
(2S)-bicyclo[2.2.2]octane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-RRQHEKLDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@@H]2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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